molecular formula C4H8N2O3 B2724656 (+)-D-Malamide CAS No. 41190-34-5

(+)-D-Malamide

Cat. No. B2724656
CAS RN: 41190-34-5
M. Wt: 132.119
InChI Key: GYNXTHOOAGYMOK-UWTATZPHSA-N
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Description

(+)-D-Malamide is a natural product that has been isolated from the marine sponge Axinella sp. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Due to its potential therapeutic applications, this compound has attracted considerable attention from the scientific community.

Scientific Research Applications

Data Mining in Health Sciences

Research advancements in biotechnology and health sciences have led to a surge in data production, such as high throughput genetic data and large Electronic Health Records (EHRs). In this context, machine learning and data mining methods have become crucial for transforming this information into valuable knowledge. Studies like Kavakiotis et al. (2017) in the field of diabetes research showcase the importance of such methods in understanding diseases and developing new treatments (Kavakiotis et al., 2017).

Genomic Research and Disease Analysis

GeneCards, an extensive human gene compendium, has been instrumental in enabling researchers to navigate the complex interactions between human genes, diseases, proteins, and biological pathways. This has implications for understanding the genetic underpinnings of diseases and for drug discovery, as elaborated by Stelzer et al. (2016) (Stelzer et al., 2016).

Advances in Drug Discovery

The evolution of drug research, significantly influenced by molecular biology and genomic sciences, has been pivotal in medical progress. Drews (2000) highlights how these advances have enriched therapeutic options and shaped the pharmaceutical industry (Drews, 2000).

Digital Consent in Biomedical Research

The transformation of biomedical research through digital technologies necessitates new methods of participant involvement. Kaye et al. (2014) discuss Dynamic Consent, a digital communication interface enhancing participant engagement and decision-making in research studies (Kaye et al., 2014).

Environmental Impact on Agricultural Practices

Guo et al. (2014) explored the use of dicyandiamide (DCD) in reducing nitrate leaching in pastures, highlighting the environmental and agricultural implications of such practices (Guo et al., 2014).

Nutritional Supplements and Food Safety

The safety evaluation of di-magnesium malate as a novel food ingredient and its bioavailability are crucial for its use in various food products. Younes et al. (2018) provide insights into the assessment process and regulatory considerations for such ingredients (Younes et al., 2018).

Toxicology and Environmental Health

Research on the protective effects of various compounds against toxicity in organisms, as studied by Abdel-Daim et al. (2020), is essential in understanding environmental health and developing protective strategies (Abdel-Daim et al., 2020).

Wastewater Treatment and Environmental Conservation

Investigations like Baek et al. (2010) into using degreased coffee beans for the removal of dyes from wastewater contribute to environmental conservation efforts and the development of sustainable waste management practices (Baek et al., 2010).

Climate and Land-Use Change Research

Studies on the implications of climate and land-use change for biodiversity, ecosystem services, and governance, like the research program Ekoklim by Elmhagen et al. (2015), provide crucial insights into sustainable development and environmental policy (Elmhagen et al., 2015).

MalaCards: Human Disease Database

The MalaCards database, as introduced by Espe (2018), is a vital resource for genomic and genetic researchers in navigating human diseases and related genetic information (Espe, 2018).

properties

IUPAC Name

(2R)-2-hydroxybutanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-3(8)1-2(7)4(6)9/h2,7H,1H2,(H2,5,8)(H2,6,9)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNXTHOOAGYMOK-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)N)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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